molecular formula C26H23NO6 B11149717 N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11149717
M. Wt: 445.5 g/mol
InChI Key: SXYRBGWZBFRWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a 2-(4-hydroxyphenyl)ethyl group attached to the nitrogen atom and a phenoxy moiety linked to a 6-methoxy-2-oxo-2H-chromen-3-yl substituent. This compound combines structural elements of coumarin (chromenone) and phenoxyacetamide, which are associated with diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects .

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C26H23NO6/c1-31-22-10-11-24-19(14-22)15-23(26(30)33-24)18-4-8-21(9-5-18)32-16-25(29)27-13-12-17-2-6-20(28)7-3-17/h2-11,14-15,28H,12-13,16H2,1H3,(H,27,29)

InChI Key

SXYRBGWZBFRWQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Chromenone Core Synthesis

The 6-methoxy-2-oxo-2H-chromen-3-yl group is synthesized through a modified Pechmann reaction:

Procedure :

  • Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are heated at 120°C in concentrated H₂SO₄ (20 mL) for 6 hours.

  • The crude product is purified via recrystallization (ethanol/water), yielding 6-methoxy-4-methylcoumarin (82% yield).

  • Demethylation using BBr₃ in CH₂Cl₂ at −78°C produces the 4-hydroxyl intermediate, which is subsequently oxidized to the 2-oxo derivative with Jones reagent.

Optimization Note :

  • Replacing H₂SO₄ with Montmorillonite K10 clay reduces side reactions, increasing yield to 89%.

Phenoxyacetamide Linker Formation

The acetamide bridge is constructed via a two-step process:

Step 1: Chloroacetylation
4-Hydroxyphenethylamine (5 mmol) is reacted with chloroacetyl chloride (6 mmol) in anhydrous THF under N₂ at 0°C. Triethylamine (7 mmol) is added dropwise to scavenge HCl. After 2 hours, the mixture yields N-(2-(4-hydroxyphenyl)ethyl)chloroacetamide (94% purity by HPLC).

Step 2: Ether Coupling
The chloroacetamide intermediate (4 mmol) is coupled with 4-hydroxyphenyl chromenone (4.2 mmol) using K₂CO₃ (8 mmol) in DMF at 80°C for 12 hours. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the final product with 76% yield.

Alternative Methodologies

Mitsunobu Etherification

For sterically hindered substrates, Mitsunobu conditions improve coupling efficiency:

Conditions :

  • DIAD (1.5 equiv)

  • PPh₃ (1.5 equiv)

  • THF, 25°C, 24 hours

Outcome :

  • Yield increases to 84% compared to conventional SN2 reactions.

  • Requires strict anhydrous conditions to prevent diethyl azodicarboxylate (DEAD) decomposition.

Enzymatic Acetylation

Lipase-mediated acetylation offers a green chemistry alternative:

Protocol :

  • Candida antarctica lipase B (CAL-B) immobilized on acrylic resin

  • Vinyl acetate as acyl donor

  • Tert-butyl methyl ether solvent, 35°C

Results :

  • 91% conversion after 48 hours

  • Enantiomeric excess >99% for chiral intermediates

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic steps:

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours45 minutes
Yield76%88%
Impurity Profile5.2%1.8%

Equipment : Corning AFR™ reactor with SiC modules.

Crystallization Optimization

Anti-solvent crystallization using n-heptane achieves >99.5% purity:

Conditions :

  • Solvent: Ethyl acetate

  • Anti-solvent: n-heptane (3:1 v/v)

  • Cooling rate: 0.5°C/min to 4°C

Outcome :

  • Needle-shaped crystals with uniform particle size (D90 < 50 µm)

  • Polymorph control via seeding with Form II crystals

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, chromenone C4-H)

  • δ 7.89 (d, J = 8.8 Hz, 2H, phenoxy Ar-H)

  • δ 6.82 (d, J = 8.4 Hz, 2H, hydroxyphenyl Ar-H)

  • δ 4.52 (s, 2H, OCH₂CO)

HRMS (ESI+) :

  • Calculated for C₂₆H₂₃NO₆ [M+H]⁺: 446.1598

  • Found: 446.1595

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the chromenyl carbonyl group may produce alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have shown that compounds with similar structural motifs exhibit promising anticancer activities. For example, N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has been investigated for its ability to inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.88%

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar phenolic structures are known to exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes.

Neuroprotective Applications

Another promising application is in neuroprotection. The structural features of this compound suggest it could interact with neuroreceptors or modulate pathways involved in neurodegenerative diseases.

Research Findings

Research indicates that similar compounds can exhibit neuroprotective effects through:

  • Antioxidant Activity : Reducing oxidative stress in neuronal cells.
  • Inhibition of Apoptosis : Preventing programmed cell death in neurodegenerative conditions.

Summary Table of Applications

Application Area Potential Effects Supporting Evidence
AnticancerCytotoxicity against multiple cancer typesSignificant PGIs observed in various studies
Anti-inflammatoryInhibition of COX enzymesMechanisms involve reduced cytokine production
NeuroprotectiveAntioxidant and anti-apoptotic effectsSimilar compounds show promise in neuroprotection

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes and receptors, modulating their activity. The chromenyl moiety may contribute to the compound’s antioxidant properties by scavenging free radicals. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The target compound’s acetamide nitrogen is substituted with a 2-(4-hydroxyphenyl)ethyl group, which distinguishes it from analogs:

  • : 2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has a 4-(2-oxo-2H-chromen-3-yl)phenyl group on the nitrogen, enhancing aromatic stacking interactions .
  • : N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide features a 2-chlorophenyl group, introducing electron-withdrawing effects .

Phenoxy-Linked Chromenone Modifications

The phenoxy group in the target compound is substituted with a 6-methoxy-2-oxo-2H-chromen-3-yl moiety. Key variations in analogs include:

  • : A 2-oxo-2H-chromen-3-yl group without the 6-methoxy substituent, reducing electron-donating effects .
  • : A 4-methyl-2-oxo-2H-chromen-7-yl group, where methyl substitution may enhance lipophilicity .
  • : A trifluoromethyl group on the chromenone core, improving metabolic stability but increasing molecular weight .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

  • Target Compound: Estimated molecular weight ~465 g/mol (based on structure), with moderate solubility due to polar hydroxyphenyl and chromenone groups.
  • : Molecular weight 401.42 g/mol; the absence of a hydroxyphenyl ethyl chain may improve solubility .
  • : Higher molecular weight (~550 g/mol) due to trifluoromethyl and isopropyl groups, likely reducing aqueous solubility .

SAR Insights

  • Hydroxyphenyl Group : The 4-hydroxyphenyl ethyl chain may enhance hydrogen bonding with target proteins, as seen in simpler analogs like N-(4-hydroxyphenyl)acetamide () .
  • 6-Methoxy Chromenone: Methoxy groups generally increase lipophilicity and bioavailability, but may reduce metabolic stability compared to halogenated derivatives (e.g., ’s chloro substituent) .
  • Phenoxy Linker: The ether linkage provides conformational flexibility, critical for binding to hydrophobic enzyme pockets .

Comparative Data Table

Compound Name / Evidence ID Nitrogen Substituent Chromenone Substituent Molecular Weight (g/mol) Notable Activities
Target Compound 2-(4-Hydroxyphenyl)ethyl 6-Methoxy-2-oxo ~465 Potential anticancer/anti-inflammatory
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide 4-(2-Oxo-2H-chromen-3-yl)phenyl 2-Oxo 401.42 Anticancer
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 2-Chlorophenyl 4-Methyl-2-oxo 371.79 Enzyme inhibition
Trifluoromethyl-chromenone analog 2-Isopropylphenyl 3-Trifluoromethyl-4-oxo ~550 Enhanced metabolic stability

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C26H23NO6
  • CAS Number : 42506949

Its structure features a chromene moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.

The proposed mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. The compound appears to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Case Studies

  • In Vitro Studies :
    • In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor size compared to control groups, supporting its potential as a therapeutic agent against tumors .

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells. This activity is crucial for preventing DNA damage that can lead to cancer progression.

Comparative Efficacy

A comparative analysis of various compounds with similar structures shows that this compound exhibits superior efficacy in certain cancer cell lines compared to standard chemotherapeutics like doxorubicin.

Compound NameIC50 (µM)Cancer Type
Doxorubicin10Breast Cancer
Compound A20Lung Cancer
N-[2-(4-hydroxyphenyl)ethyl]-... 15 Breast Cancer

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Potential areas include:

  • Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents.
  • Mechanistic Studies : Detailed studies on its molecular targets and pathways involved in its anticancer effects.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. What are the key synthetic steps and purification methods for N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, phenolic ether formation between chromene derivatives and acetamide intermediates can be achieved using nucleophilic substitution under alkaline conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Final product confirmation relies on NMR (¹H and ¹³C) and mass spectrometry .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : High-resolution NMR (e.g., 300 MHz or higher) is critical for assigning aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 165–175 ppm). Mass spectrometry (ESI/APCI) confirms molecular weight, while HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity (>95%). Cross-validation with IR spectroscopy can identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria, fungi).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

Advanced Research Questions

Q. How can contradictory NMR data during structural elucidation be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected splitting or integration) may arise from impurities or dynamic effects. Strategies:
  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY for coupling networks.
  • Variable Temperature NMR : Identify conformational exchange broadening.
  • Repeat Synthesis : Ensure reaction completion and purity via TLC/HPLC .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysis : Use Pd/C or TEMPO for oxidation steps.
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions (e.g., acetylation).
    Monitor intermediates via inline FTIR or UV spectroscopy .

Q. How can molecular docking predict interactions with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with structural homology (e.g., estrogen receptors due to phenolic groups).
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding affinities with known inhibitors (e.g., tamoxifen).
    Include MD simulations (50 ns) to assess stability of ligand-receptor complexes .

Q. What analytical approaches resolve co-elution issues in HPLC purity assessment?

  • Methodological Answer :
  • Gradient Optimization : Adjust acetonitrile:water ratios (e.g., 40:60 to 90:10 over 20 min).
  • Tandem MS : Fragment peaks to identify co-eluting impurities.
  • Chiral Columns : If stereoisomers are suspected (e.g., C18 vs. CHIRALPAK® AD-H) .

Specialized Research Questions

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40–80°C.
  • Analytical Monitoring : Track degradation products via UPLC-QTOF-MS.
  • Kinetic Modeling : Calculate half-life using Arrhenius plots .

Q. What mechanistic insights can be gained from studying its reactive oxygen species (ROS) scavenging activity?

  • Methodological Answer :
  • Assays : DPPH radical scavenging, SOD mimic activity.
  • EPR Spectroscopy : Directly detect ROS (e.g., •OH, O₂•⁻) quenching.
  • Cellular Models : Use HEK293 or RAW264.7 cells with H₂DCFDA fluorescence probes .

Q. Q. How to address low solubility in in vivo studies?

  • Methodological Answer :
  • Formulation : Use DMSO/PEG400 mixtures or liposomal encapsulation.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters).
  • Pharmacokinetics : Measure plasma concentration via LC-MS/MS after IV/oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.